5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
5-chloro-6-methyl-2,2-dioxooxathiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO4S/c1-2-3(5)4(7)6-11(8,9)10-2/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZOKLTZSNJEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NS(=O)(=O)O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72827-08-8 | |
| Record name | 5-Chloroacesulfame | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072827088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CHLOROACESULFAME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98K78OBT7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Research has shown that modifications to the oxathiazin core can lead to compounds with enhanced biological activity.
Food Industry
As an impurity associated with Acesulfame potassium, this compound is relevant in food chemistry. Acesulfame potassium is widely used as a non-nutritive sweetener in various food products. Understanding the behavior and stability of impurities like this compound is crucial for regulatory compliance and ensuring consumer safety.
Analytical Chemistry
The compound is utilized in analytical methods to detect and quantify impurities in sweeteners and other related compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to analyze the presence of this compound in various matrices.
Toxicological Studies
Research into the toxicological profiles of food additives includes studies on compounds like this compound. Investigations focus on its safety for human consumption and potential metabolic pathways within the body.
Case Study 1: Synthesis of Novel Derivatives
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anti-inflammatory properties. The study found that certain modifications significantly increased efficacy compared to the parent compound.
Case Study 2: Stability Analysis in Food Products
A comprehensive stability study conducted by food scientists examined the degradation of Acesulfame potassium and its impurities under various storage conditions. The findings indicated that while Acesulfame potassium remained stable over time, impurities like this compound exhibited varying stability depending on pH and temperature conditions.
Case Study 3: Impurity Profiling Using HPLC
A recent publication focused on the impurity profiling of Acesulfame potassium using HPLC techniques. The study successfully identified and quantified several impurities, including this compound. This research is essential for regulatory submissions and ensuring product quality.
Mechanism of Action
The mechanism by which 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Acesulfame-K (6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide potassium salt)
Key Differences :
Synthesis :
Acesulfame-K is derived from 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, which undergoes potassium salt formation. The chlorinated analog may form as a byproduct during synthesis if chlorinating agents are present .
Stability: Acesulfame-K is thermally stable (melts >225°C) and non-hygroscopic, making it ideal for food processing . The chloro derivative’s stability is less studied but likely reduced due to the electron-withdrawing Cl substituent.
5,6-Dimethyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Other Heterocyclic Analogues
(a) Pyridazinone Derivatives
- Example: 5-Chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one .
- Structural Contrast: Pyridazinones feature a six-membered ring with two adjacent nitrogen atoms, whereas oxathiazinones contain one nitrogen and one sulfur atom.
- Applications: Pyridazinones are explored for antimicrobial and anticancer activity, unlike the oxathiazinone derivatives, which are primarily sweeteners or intermediates .
(b) Isothiazolinones
- Example: 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4) .
- Structural Contrast: Isothiazolinones have a five-membered ring with one sulfur and one nitrogen atom, differing from the six-membered oxathiazinone ring.
- Applications: Used as biocides in cosmetics and industrial products, contrasting with the non-biocidal oxathiazinones .
Research Findings and Data Tables
Biological Activity
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, commonly known as Acesulfame potassium (Acesulfame K), is a synthetic sweetener belonging to the oxathiazinodioxide class. Its biological activity has garnered attention due to its widespread use in food and pharmaceutical products. This article reviews the compound's biological properties, including toxicity, metabolic effects, and implications for health.
- IUPAC Name: this compound
- CAS Number: 72827-08-8
- Molecular Formula: CHClN OS
- Molecular Weight: 197.60 g/mol
Toxicological Profile
The safety and toxicity of Acesulfame K have been extensively studied. Key findings include:
| Parameter | Result | Methodology |
|---|---|---|
| Acute Oral Toxicity (LD50) | 5.438 mg/kg (Rat) | OECD Test Guideline 401 |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (Rat) | OECD Test Guideline 402 |
| Skin Irritation | Not classified (Rabbit) | OECD Test Guideline 404 |
| Eye Irritation | Not classified (Rabbit) | OECD Test Guideline 405 |
| Germ Cell Mutagenicity | Negative (Ames test) | OECD Test Guideline 471 |
| Carcinogenicity | No evidence of carcinogenicity | OECD Test Guideline 453 |
These results indicate that Acesulfame K exhibits low toxicity and is not classified as a skin or eye irritant based on available data.
Metabolic Effects
Acesulfame K is often used as a non-caloric sweetener in various food products. Its metabolic effects are significant for understanding its role in human health:
- Energy Metabolism:
- Gut Microbiota Interaction:
Case Studies
Several studies have investigated the implications of Acesulfame K consumption on health:
- Study on Obesity and Metabolic Health:
- Long-term Safety Assessment:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with carbonyl derivatives in the presence of chlorinating agents. For example, refluxing 5-chloro-6-phenylpyridazin-3(2H)-one with paraformaldehyde and thionyl chloride in dry benzene yields chlorinated intermediates, followed by purification via recrystallization (e.g., anhydrous ethanol) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of halides, and testing solvent systems (e.g., acetone or acetonitrile with potassium carbonate as a base) to improve yields .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., δ ~5.85 ppm for CH groups in chlorinated derivatives) and IR for functional groups like C=O (~1675 cm) .
- Elemental Analysis : Verify purity via %C, %H, and %N deviations (e.g., <0.5% error) .
- Thermal Analysis : Determine melting points (e.g., 97–99°C for crystalline derivatives) and stability under varying humidity/temperature .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (EN 374-certified), eye protection, and lab coats. Test glove impermeability before reuse .
- Ventilation : Use fume hoods for reactions involving volatile chlorinating agents (e.g., SOCl) .
- Waste Management : Avoid drain disposal; use sealed containers for chlorinated byproducts .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one derivatives?
- Methodological Answer :
- DFT Calculations : Model electrophilic substitution pathways at the oxathiazinone ring using Gaussian or ORCA software. Focus on LUMO maps to identify reactive sites for nucleophilic attack .
- Molecular Dynamics : Simulate solvent effects (e.g., benzene vs. DMSO) on reaction kinetics to optimize solvent selection .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- SAR Studies : Systematically vary substituents (e.g., phenyl vs. trimethoxyphenyl groups) and compare bioactivity via MIC assays. For example, derivatives with 3,4,5-trimethoxyphenyl groups showed enhanced antibacterial activity due to improved membrane penetration .
- Statistical Analysis : Apply multivariate regression to distinguish contributions of electronic (Hammett σ) vs. steric (Taft ) effects .
Q. How can catalytic asymmetric synthesis be applied to enantiomerically pure derivatives?
- Methodological Answer :
- Chiral Catalysts : Use organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry during cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer .
Q. What advanced spectroscopic techniques validate tautomeric equilibria in this compound?
- Methodological Answer :
- Variable-Temperature NMR : Detect tautomer interconversion (e.g., keto-enol) by analyzing -NMR peak splitting at −40°C to 100°C .
- 2D-COSY/HSQC : Map proton-proton and proton-carbon correlations to assign tautomeric forms .
Experimental Design and Data Analysis
Q. Designing a stability study for aqueous solutions of this compound: What parameters are critical?
- Methodological Answer :
- pH Variability : Test stability across pH 2–12 using buffer solutions, with HPLC quantification of degradation products (e.g., hydrolyzed oxathiazinone) .
- Light/Temperature Exposure : Conduct accelerated aging studies (40°C/75% RH) and UV-vis spectroscopy to track photodegradation .
Q. How to troubleshoot low yields in nucleophilic substitution reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
